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Cyclopropyl allyl ketone

Cat. No.: B12279247
M. Wt: 110.15 g/mol
InChI Key: YAVNVCTYRCDELQ-NSCUHMNNSA-N
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Description

Significance of Cyclopropyl (B3062369) and Allyl Moieties in Organic Chemistry

The cyclopropyl and allyl functionalities are independently recognized for their profound impact on the field of organic chemistry, each contributing unique properties to the molecules in which they are found.

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain, with C-C-C bond angles of 60°. This deviation from the ideal sp³ bond angle of 109.5° results in bent bonds with increased p-character, leading to electronic properties that are intermediate between those of alkanes and alkenes. This unique electronic nature allows the cyclopropyl group to engage in conjugative interactions with adjacent π-systems, such as a carbonyl group. rsc.org Due to these properties, cyclopropane (B1198618) derivatives are not merely spectators in chemical reactions but often participate as reactive intermediates or directing groups. nih.gov They are prevalent structural motifs in a wide array of biologically active compounds, including pharmaceuticals and natural products, where the cyclopropyl ring can serve as a stable, rigid scaffold or as a bioisosteric replacement for other groups like a gem-dimethyl or isopropyl group. nih.govnih.gov In synthetic chemistry, the inherent strain of the cyclopropane ring can be harnessed as a driving force for ring-opening reactions, providing access to a variety of linear and more complex cyclic structures. acs.orgcdnsciencepub.com

The allyl group , with its −CH₂−CH=CH₂ structure, is another fundamental building block in organic synthesis. organic-chemistry.org Its significance stems from the stability of allylic intermediates, such as allylic cations, anions, and radicals, which are stabilized by resonance. organic-chemistry.org This delocalization of charge or unpaired electrons across the three-carbon system makes the allylic position particularly reactive and susceptible to a variety of transformations. organic-chemistry.org Allylic compounds are found in numerous natural products and are key intermediates in many important synthetic reactions, including allylation, allylic oxidation, and transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgchemicalbook.com The allyl moiety can serve as a versatile handle for the introduction of new functional groups and the construction of carbon-carbon bonds. organic-chemistry.org For instance, the allylation of carbonyl compounds is a fundamental method for producing homoallylic alcohols, which are valuable precursors for further synthetic manipulations. rsc.org

The combination of these two significant moieties in cyclopropyl allyl ketone creates a molecule with a high degree of functionality and the potential for diverse and selective chemical transformations.

Overview of Reactivity Modalities in Cyclopropyl Ketone and Allyl Ketone Systems

The reactivity of this compound can be understood by considering the established chemical behaviors of cyclopropyl ketones and allyl ketones. The conjugation of the cyclopropyl ring and the allyl group with the ketone functionality gives rise to several distinct modes of reactivity.

Cyclopropyl Ketone Reactivity:

Cyclopropyl ketones are known to undergo a variety of reactions, largely driven by the strain of the three-membered ring. A primary reaction pathway is ring-opening , which can be initiated by various means:

Lewis Acid-Mediated Ring Opening: Lewis acids can coordinate to the carbonyl oxygen, activating the cyclopropyl ring towards nucleophilic attack, leading to ring-opened products. For example, SnCl₄ can mediate the reaction of cyclopropyl alkyl ketones to form spiro-γ-lactones in the presence of α-keto esters. pku.edu.cn

Radical Ring Opening: The cyclopropyl ring can be opened via radical intermediates, often initiated by single-electron transfer (SET) reagents like samarium(II) iodide (SmI₂). acs.org This approach has been utilized in tandem rearrangement-cyclization reactions to construct complex bicyclic systems. acs.org

Photochemical Reactions: Upon UV irradiation, cyclopropyl ketones can undergo rearrangements and cycloadditions. The electronic spectra of cyclopropyl conjugated ketones show characteristic absorptions that are influenced by the conformation of the cyclopropyl ring relative to the carbonyl group. organic-chemistry.org

Cycloaddition Reactions: Cyclopropyl ketones can act as three-carbon synthons in formal [3+2] cycloaddition reactions with various partners like alkenes and alkynes, often under radical or photochemical conditions, to yield five-membered rings. acs.orguni.lu

The reactivity of cyclopropyl ketones is also influenced by the substituents on the cyclopropane ring and the ketone. Aryl cyclopropyl ketones, for instance, are often more reactive in certain catalytic cycles than their alkyl counterparts due to electronic effects.

Allyl Ketone Reactivity:

Allyl ketones possess a reactive enone system and a terminal double bond, allowing for a range of transformations:

1,3-Dipolar Cycloadditions: The activated double bond of the allyl group can participate in cycloaddition reactions. For example, allyl ketones can react with nitrile oxides in the presence of an organocatalyst to form 3,5-disubstituted isoxazolines. nih.gov

Conjugate Addition: The α,β-unsaturated ketone system is susceptible to nucleophilic conjugate addition (Michael addition).

Allylation Reactions: The carbonyl group can be attacked by nucleophiles, and the entire allyl ketone unit can be used in allylation reactions. For instance, reactions with allylboronic acids can lead to the formation of homoallylic alcohols.

Rearrangements: Allyl ketones can undergo various rearrangements, such as the Claisen rearrangement of their enol ethers.

In this compound, these reactivity patterns are expected to be intertwined. The presence of the cyclopropyl group can influence the electronic properties of the conjugated system, potentially modulating the reactivity of the allyl group. Conversely, the allyl group provides an additional site for reaction, which could be exploited in tandem with reactions involving the cyclopropyl ring. The specific reaction conditions employed would likely determine which reactive moiety preferentially participates in a given transformation, allowing for selective functionalization of this versatile molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B12279247 Cyclopropyl allyl ketone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

(E)-1-cyclopropylbut-2-en-1-one

InChI

InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h2-3,6H,4-5H2,1H3/b3-2+

InChI Key

YAVNVCTYRCDELQ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C(=O)C1CC1

Canonical SMILES

CC=CC(=O)C1CC1

Origin of Product

United States

Synthetic Methodologies for Cyclopropyl Allyl Ketone and Analogous Structures

Strategies for Cyclopropyl (B3062369) Ketone Moiety Construction

The creation of the cyclopropyl ketone functional group is a cornerstone of synthesizing the target molecule and its analogs. The following sections detail the primary synthetic strategies employed for this purpose.

Cyclopropanation Reactions

Cyclopropanation reactions involve the addition of a one-carbon unit to an alkene precursor, forming the characteristic three-membered ring. These methods are among the most direct and widely utilized for constructing cyclopropyl ketones.

The reaction of carbenes or carbenoids with α,β-unsaturated ketones is a fundamental approach to cyclopropyl ketone synthesis. A notable example is the Corey-Chaykovsky reaction, which utilizes sulfur ylides like dimethyloxosulfonium methylide. nih.govacs.orgrsc.org This reaction typically proceeds via a Michael-initiated ring closure (MIRC), where the ylide undergoes conjugate addition to the enone, followed by an intramolecular displacement to form the cyclopropane (B1198618) ring. nih.govacs.orgrsc.orgrsc.org The diastereoselectivity of this addition to acyclic α,β-unsaturated ketones has been shown to be influenced by factors such as protecting groups, solvents, and reaction temperature, often favoring the anti-addition product. nih.govacs.org

Diazo compounds, particularly α-diazoketones, serve as another important source of carbenes for cyclopropanation. bohrium.comcdnsciencepub.com In the presence of transition metal catalysts, such as those based on rhodium or copper, diazo compounds decompose to form metal carbene intermediates that then react with alkenes. rsc.orgrsc.orgwikipedia.org However, with electron-rich olefins like enol ethers, the reaction of α-diazoketones can sometimes lead to the formation of dihydrofurans through a facile ring-opening and cyclization of the initially formed donor-acceptor cyclopropane intermediate. cdnsciencepub.com

A diverse array of metal catalysts has been developed to mediate cyclopropanation reactions with high efficiency and selectivity. Rhodium(II) complexes, such as dirhodium tetraacetate, are particularly common for the decomposition of diazo compounds. wikipedia.orgrsc.org These catalysts facilitate the formation of a metal carbene, which then transfers to an alkene. wikipedia.org The mechanism is generally considered to be a concerted addition, which allows for the retention of the alkene's stereochemistry in the cyclopropane product. wikipedia.org

The Simmons-Smith reaction and its variants represent another cornerstone of metal-mediated cyclopropanation. rsc.orgrsc.org This reaction typically employs a zinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate alkenes, including allylic alcohols. rsc.orgmarquette.edu The development of chiral ligands has enabled enantioselective versions of these reactions. wikipedia.orgorganic-chemistry.org

Palladium-catalyzed reactions have also emerged as a powerful tool. For instance, a Pd(II/IV) catalytic cycle has been utilized for the stereospecific conversion of enynes to cyclopropyl ketones. organic-chemistry.org This process involves the nucleophilic attack of a tethered olefin onto a Pd(IV)-carbon bond, resulting in the formation of the cyclopropane ring with an inversion of geometry relative to the starting olefin. organic-chemistry.org Nickel catalysts have also been explored, for example, in the reductive cyclooligomerization of enones with methylene (B1212753) equivalents derived from dichloromethane (B109758) and zinc, which can lead to cyclopentanes instead of cyclopropanes under certain conditions. nih.gov

Catalyst SystemSubstrateProduct TypeKey Features
Dimethylsulfoxonium methylideα,β-Unsaturated ketonesCyclopropyl ketonesCorey-Chaykovsky reaction; often proceeds with anti-diastereoselectivity. nih.govacs.org
Rhodium(II) acetate (B1210297) / Diazo compoundAlkenesCyclopropyl ketones/estersMetal-catalyzed carbene transfer; stereochemistry of alkene is retained. wikipedia.orgrsc.org
Zinc-Copper couple / DiiodomethaneAlkenes (e.g., allylic alcohols)CyclopropanesSimmons-Smith reaction; can be directed by hydroxyl groups. rsc.orgmarquette.edu
Pd(OAc)₂ / PhI(OAc)₂EnynesCyclopropyl ketonesPd(II/IV) catalyzed; stereospecific with inversion of olefin geometry. organic-chemistry.org
La-Li₃-(biphenyldiolate)₃ + NaIEnones / N-acylpyrroletrans-Cyclopropyl ketonesCatalytic asymmetric cyclopropanation with dimethyloxosulfonium methylide. acs.org

The use of organometallic reagents can facilitate cyclization to form cyclopropyl rings. For example, the Kulinkovich reaction utilizes titanium(IV) isopropoxide to mediate the reaction of Grignard reagents with esters to produce 1-substituted cyclopropanols, which can then be oxidized to the corresponding cyclopropyl ketones. researchgate.net This method provides a route to cyclopropanes from carboxylic acid derivatives.

Furthermore, the addition of organometallic reagents to cyclopropanone (B1606653) precursors or their equivalents offers a direct route to functionalized cyclopropanes. For instance, 1-sulfonylcyclopropanols can act as precursors to cyclopropanones, which then react with a variety of organometallic reagents (based on Cu, Ce, Fe, Zn, etc.) to yield tertiary cyclopropanols. researchgate.netsemanticscholar.org Subsequent oxidation provides the cyclopropyl ketones.

Ring-Forming Reactions from Acyclic Precursors

Beyond the direct addition to a double bond, cyclopropyl ketones can be synthesized through the cyclization of appropriately functionalized acyclic precursors. A patented process describes the simultaneous preparation of cyclopropyl alkyl ketones and 4,5-dihydroalkylfurans from 3-acyltetrahydrofuran-2-ones. This reaction is carried out at high temperatures in the presence of a metal salt, such as an alkali metal halide. google.com

Intramolecular cyclization of γ-halo ketones is another classical method for forming the cyclopropane ring. The treatment of a γ-halo ketone with a base can induce an intramolecular SN2 reaction, where the enolate displaces the halide to form the three-membered ring.

Functional Group Interconversions on Cyclopropane Derivatives

In some synthetic strategies, the cyclopropane ring is already present in the precursor, and the ketone functionality is introduced through a functional group interconversion. A common approach is the oxidation of cyclopropylmethanols to the corresponding cyclopropyl ketones. solubilityofthings.com This can be achieved using a variety of standard oxidizing agents.

Another example involves the Suzuki-type coupling of cyclopropylboronic acids with acyl chlorides, which provides a direct route to cyclopropyl ketones. researchgate.net This palladium-catalyzed cross-coupling reaction is a powerful method for connecting the cyclopropyl and acyl fragments. Additionally, the reaction of tertiary cyclopropyl carbagermatranes with acyl chlorides has been reported for the synthesis of cyclopropane compounds. researchgate.net

The Baeyer-Villiger oxidation of cyclopropyl ketones can lead to the formation of cyclopropyl esters, which represents a functional group interconversion that opens up further synthetic possibilities. rsc.org Conversely, reactions that start from other cyclopropane derivatives, such as the Simmons-Smith cyclopropanation of allylic alcohols followed by oxidation, also fall under this category. rsc.org

Strategies for Allyl Ketone Moiety Construction

The introduction of the allyl ketone group is a critical step in the synthesis of the target scaffold. Several classical and modern organic reactions can be employed for this purpose.

Allylation of Carbonyl Compounds

A primary method for forming the homoallylic alcohol precursor to an allyl ketone is through the allylation of a carbonyl compound. wikipedia.orgfrontiersin.org This involves the nucleophilic addition of an allyl organometallic reagent to an aldehyde or ketone. wikipedia.org For the synthesis of cyclopropyl allyl ketone, this would typically involve the reaction of a cyclopropyl-containing aldehyde or ketone with an allylating agent.

Various allylating agents can be utilized, including allylzinc, allylborane, and allylsilane reagents. wikipedia.orgfrontiersin.orgmdpi.com The choice of reagent and reaction conditions can influence the efficiency and stereoselectivity of the addition. For instance, the Hosomi-Sakurai reaction utilizes allylsilanes in the presence of a Lewis acid to achieve allylation of carbonyl compounds. frontiersin.orgresearchgate.net Mechanochemical methods using potassium allyltrifluoroborate have also been developed as a greener approach for the allylation of aldehydes and ketones. mdpi.com

Following the allylation to form the corresponding homoallylic alcohol, a subsequent oxidation step is required to furnish the desired allyl ketone.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile approach to the synthesis of allyl ketones. These methods typically involve the coupling of an acyl donor with an allyl-containing organometallic reagent or an allylic electrophile.

One strategy involves the reaction of an acid chloride with an allylic organometallic reagent. For example, substituted allylic zinc reagents react readily with a broad range of acid chlorides to yield α-substituted β,γ-unsaturated ketones with high regioselectivity. organic-chemistry.org Similarly, indium tribromide has been shown to catalyze the coupling of allyltrimethylsilane (B147118) with acid chlorides to afford β,γ-unsaturated ketones in excellent yields. researchgate.netorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also widely employed. For instance, the coupling of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of zinc bromide produces cyclopropyl arenes, demonstrating the utility of palladium catalysis in forming bonds to the cyclopropane ring. organic-chemistry.org This principle can be extended to the formation of allyl ketones. The allyl-allyl cross-coupling reaction, catalyzed by various transition metals including palladium and nickel, provides a direct route to 1,5-dienes, which are structurally related to the target scaffold and highlight the power of this methodology in C-C bond formation. rsc.org

More recent developments have utilized dual nickel/photoredox catalysis to generate acyl radicals from aldehydes, which can then be cross-coupled with allylic pyridinium (B92312) salts to produce ketones. organic-chemistry.org

Rearrangement-Based Syntheses

Sigmatropic rearrangements, particularly the Claisen rearrangement, provide a stereoselective pathway to γ,δ-unsaturated carbonyl compounds, which are isomers of the target allyl ketones. nih.govredalyc.org The classical Claisen rearrangement involves the acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether. nih.govredalyc.org By starting with an appropriately substituted allyl alcohol and a vinyl ether, this reaction can be used to construct the carbon skeleton of an allyl ketone. redalyc.org The reaction proceeds through a concerted, six-membered ring transition state, which allows for a high degree of stereocontrol. redalyc.org

A variation of this is the ketal-Claisen rearrangement, which has been adapted for the continuous synthesis of homoallylic ketones using solid-acid catalysts. rsc.org This method offers a more environmentally friendly alternative to traditional batch processes. rsc.org Furthermore, the diastereoselectivity of the Claisen rearrangement can be directed, for instance, by using chiral organomagnesium reagents to trigger the rearrangement of 2-allyloxyenones, leading to cyclic ketones with full substitution at the α-positions. nih.gov

Convergent and Divergent Approaches for this compound Scaffolds

The synthesis of complex molecules like cyclopropyl allyl ketones can be approached through either convergent or divergent strategies.

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. sathyabama.ac.innih.gov For the synthesis of a library of this compound analogues, a central bifunctional cyclopropyl scaffold could be prepared and then derivatized in multiple ways. nih.gov For example, a cyclopropyl scaffold with orthogonal functional groups, such as an ester and a sulfide, can be selectively modified to generate a diverse range of compounds. nih.gov This strategy is particularly useful for exploring structure-activity relationships in medicinal chemistry.

Stereoselective Synthesis of Cyclopropyl Ketone and Allyl Ketone Frameworks

The presence of stereocenters in both the cyclopropane ring and the allyl ketone moiety necessitates the use of stereoselective synthetic methods to control the three-dimensional structure of the final molecule.

Asymmetric Cyclopropanation

The enantioselective construction of the cyclopropane ring is a cornerstone of synthesizing chiral cyclopropyl-containing molecules. wiley-vch.de Numerous methods for asymmetric cyclopropanation have been developed, often relying on chiral catalysts or auxiliaries. wiley-vch.deresearchgate.net

The Simmons-Smith reaction , which involves the use of a zinc carbenoid, can be rendered asymmetric by the use of chiral ligands or by employing a substrate-controlled approach with chiral allylic alcohols. wiley-vch.depurdue.edumarquette.edu The hydroxyl group of the allylic alcohol can direct the cyclopropanation, leading to high diastereoselectivity. wiley-vch.de Charette and co-workers developed a highly effective method using a chiral dioxaborolane ligand for the asymmetric cyclopropanation of allylic alcohols. marquette.edunih.gov

Transition metal-catalyzed cyclopropanations using diazo compounds are also a powerful tool. researchgate.netdicp.ac.cn Catalysts based on rhodium, copper, and cobalt have been shown to effect highly enantioselective cyclopropanations of a wide range of olefins. researchgate.netdicp.ac.cn For instance, cobalt-catalyzed cyclopropanation using gem-dichloroalkanes as carbene precursors offers a safe alternative to the use of diazoalkanes. purdue.edudicp.ac.cn

Enzyme-catalyzed carbene transfer reactions have also emerged as a biocatalytic approach for the synthesis of enantioenriched cyclopropanes. utdallas.edu

The stereoselective synthesis of the allyl ketone portion can be achieved through various means. Asymmetric allylation of aldehydes, often employing chiral catalysts, can produce enantiomerically enriched homoallylic alcohols that can then be oxidized to the corresponding chiral allyl ketones. wikipedia.org The stereochemical outcome of Claisen rearrangements can also be controlled by using chiral starting materials or catalysts. nih.gov

The combination of these stereoselective methods allows for the synthesis of specific stereoisomers of this compound, which is crucial for applications in areas such as medicinal chemistry and natural product synthesis. nih.gov

Chiral Catalyst-Controlled Transformations

The asymmetric synthesis of cyclopropyl ketones, including structures analogous to this compound, is frequently achieved using chiral catalysts that can effectively control the stereochemical outcome of the reaction. These catalysts, which range from complex organometallic compounds to engineered enzymes, create a chiral environment that favors the formation of one enantiomer over the other.

Biocatalytic Cyclopropanation:

A significant advancement in this field involves the use of biocatalysts. nih.gov An engineered variant of sperm whale myoglobin (B1173299) (Mb) has been shown to be highly effective in catalyzing the diastereo- and enantioselective cyclopropanation of various olefins with diazoketone carbene donors. rochester.edu This biocatalytic system is notable for its broad substrate scope, accommodating a variety of vinylarenes and different α-aryl or α-alkyl diazoketone derivatives, and consistently delivering high stereoselectivity. nih.gov This represents the first instance of a highly stereoselective olefin cyclopropanation with diazoketones using an iron-based biocatalyst. nih.gov For example, the reaction of styrene (B11656) with an α-aryl diazoketone in the presence of the engineered myoglobin catalyst yields the corresponding cyclopropyl ketone with excellent diastereomeric ratio and enantiomeric excess. rochester.edu The versatility of this method allows for the creation of a diverse library of chiral cyclopropane scaffolds, which are valuable in medicinal chemistry. nih.govrochester.edu

Interestingly, the myoglobin variant also exhibits enantioselectivity towards chiral diazo reagents. When a reaction was performed with enantiopure (S)-α-methyl-β-phenyl diazoketone, the desired cyclopropyl ketone was produced with high diastereoselectivity; however, the (R)-enantiomer of the same diazoketone yielded no product, demonstrating the catalyst's ability to discriminate between enantiomers of the reagent. rochester.edu

Table 1: Selected Examples of Biocatalytic Synthesis of Chiral Cyclopropyl Ketones nih.govrochester.edu
Vinylarene SubstrateDiazoketone ReagentYieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
StyrenePhenyl diazoethanone95%>95:5>99%
4-MethoxystyrenePhenyl diazoethanone93%>95:5>99%
4-ChlorostyrenePhenyl diazoethanone96%>95:5>99%
Styrene(4-Bromophenyl) diazoethanone94%>95:5>99%
Styrene(S)-α-methyl-β-phenyl diazoketone50%96:4N/A (chiral reagent)

Metal-Based Catalysis:

Organometallic catalysts are a cornerstone of asymmetric cyclopropanation. Dirhodium complexes, such as dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) [Rh₂(R-BTPCP)₄], are highly effective for enantioselective cyclopropanations involving aryl- and styryldiazoacetates. organic-chemistry.org

Titanium-based catalysts have also been successfully employed. A complex of titanium with TADDOLate, a chiral diol, catalyzes the efficient cyclopropanation of allylic alcohols with bis(iodomethyl)zinc. organic-chemistry.org This method yields cyclopropyl carbinols with excellent enantiomeric ratios, particularly for 3-aryl or 3-heteroaryl substituted allylic alcohols, which can then be oxidized to the corresponding cyclopropyl ketones. organic-chemistry.org

A powerful one-pot strategy combines enantioselective C-C bond formation with subsequent diastereoselective cyclopropanation. nih.gov In this approach, a chiral catalyst based on (1R,2S)-N-methyl-N-isobutylnorephedrine (MIB) promotes the enantioselective addition of an organozinc reagent to an aldehyde, forming a chiral allylic zinc alkoxide intermediate. nih.gov This intermediate then directs an in situ cyclopropanation, leading to highly enantioenriched and diastereomerically pure cyclopropyl alcohols, which are direct precursors to cyclopropyl ketones. nih.gov

Table 2: One-Pot Enantioselective Synthesis of anti-Cyclopropyl Alcohols via Catalysis nih.gov
Enal SubstrateAlkylzinc ReagentYieldEnantiomeric Excess (ee)Diastereomeric Ratio (d.r.)
trans-CinnamaldehydeDiethylzinc75%98%>10:1
trans-4-HexenalDiethylzinc82%96%>10:1
trans-2-PentenalDimethylzinc60%89%>10:1

Substrate-Controlled Diastereoselective Reactions

In substrate-controlled reactions, the stereochemical outcome is dictated by one or more existing chiral centers within the starting material, rather than by an external chiral catalyst. This strategy is particularly effective when starting from compounds from the "chiral pool," such as amino acids or carbohydrates.

A prominent example is found in the total synthesis of (−)-(α)-kainic acid. acs.org A key step involves an intramolecular [3+2] cycloaddition of a molecule containing both an aryl cyclopropyl ketone moiety and an alkyne. acs.org The reaction, promoted by samarium(II) iodide (SmI₂), proceeds with complete diastereoselectivity. acs.orgmdpi.com This high level of control is attributed to the existing stereocenter in the molecule, derived from D-serine, which directs the formation of the new C2/C3 trans relationship in the resulting pyrrolidine (B122466) ring. acs.orgmdpi.com The bulky tert-butyldimethylsilyl (TBS) ether group on the substrate is believed to induce the facial control necessary for this outcome. acs.org

Table 3: Substrate-Controlled Intramolecular [3+2] Cycloaddition acs.org
PrecursorKey ReagentProductYieldDiastereoselectivity
Aryl cyclopropyl ketone with alkyne side chain (derived from D-serine)SmI₂Bicyclic kainoid precursor85%Complete (single diastereomer observed)

Another classic method that relies on substrate control is the Simmons-Smith cyclopropanation of chiral allylic alcohols. The hydroxyl group of the allylic alcohol directs the zinc-carbenoid reagent to the same face of the double bond, resulting in a cyclopropyl carbinol with a specific, predictable stereochemistry. The diastereoselectivity of such additions can be very high. marquette.edu

Furthermore, the diastereoselectivity of reactions adjacent to an existing cyclopropane ring is also a form of substrate control. For instance, the reduction of a cyclopropyl ketone can proceed with high diastereoselectivity depending on the existing stereochemistry (cis- vs. trans-) of the substituents on the cyclopropane ring itself. marquette.edu Similarly, the diastereoselective cyclopropanation of a chiral iron acyl complex has been reported, where the bulky triphenylphosphine (B44618) ligand on the chiral auxiliary directs the approach of the zinc-carbenoid, controlling the stereochemistry of the resulting cyclopropane. marquette.edu

The one-pot synthesis of cyclopropyl alcohols mentioned previously also serves as an excellent example of sequential catalyst and substrate control. nih.gov While the initial enantioselective addition is catalyst-controlled, the subsequent in situ cyclopropanation is a substrate-controlled, alkoxide-directed process. The chiral allylic alkoxide intermediate, once formed, dictates the facial selectivity of the cyclopropanation step, ensuring high diastereoselectivity. nih.gov

Reactivity and Reaction Mechanisms of Cyclopropyl Allyl Ketone Systems

Cyclopropane (B1198618) Ring Reactivity Profiles

The reactivity of the cyclopropane ring in cyclopropyl (B3062369) allyl ketone is dominated by processes that lead to the opening of the three-membered ring, thereby relieving ring strain. The specific pathway for ring-opening is highly dependent on the reaction conditions and the nature of the reagents employed.

Radical-Mediated Ring-Opening and Fragmentations

The cyclopropane ring of cyclopropyl allyl ketone is also susceptible to opening under radical conditions. One-electron reduction of an aryl cyclopropyl ketone, for instance, can be achieved using visible light photocatalysis. This process generates a radical anion intermediate which can subsequently undergo ring-opening to form a distonic radical anion. nih.gov This ring-opened species is a versatile intermediate that can participate in various subsequent reactions, including cycloadditions.

The chemistry of cyclopropyl ketyl radicals, formed by the one-electron reduction of cyclopropyl ketones, has been explored in various contexts, often leading to reductive fragmentations. nih.gov In the context of a this compound, the formation of a radical intermediate could potentially lead to intramolecular reactions involving the allyl group, such as radical cyclizations.

The stereochemistry of the ring-opening of cyclopropyl radicals to allyl radicals has been a subject of study. The rearrangement of certain bicyclo[3.1.0]hexyl radicals has provided examples of a disrotatory ring-opening process. wikipedia.org This stereochemical preference is an important consideration in predicting the stereochemical outcome of radical-mediated reactions of this compound.

Nucleophilic Ring-Opening Reactions

The strained nature of the cyclopropane ring, further activated by the adjacent ketone, renders this compound susceptible to nucleophilic attack. This process typically involves the cleavage of one of the C-C bonds of the cyclopropane ring and the formation of a new bond with the nucleophile.

Brønsted acid catalysis in fluorinated solvents has been shown to be a general and effective method for the nucleophilic ring-opening of donor-acceptor cyclopropanes. This approach is amenable to a wide range of nucleophiles, including arenes, indoles, azides, diketones, and alcohols. The ketone group in this compound acts as the acceptor, facilitating this type of transformation.

Ionic liquids have also been utilized as catalysts for the ring-opening reactions of cyclopropyl ketone derivatives. youtube.com These reactions provide a metal-free alternative for the cleavage of the cyclopropane ring. The specific products of these reactions would depend on the nature of the nucleophile present in the reaction mixture.

Catalyst SystemNucleophile ScopeKey Features
Brønsted Acid / HFIPArenes, indoles, azides, diketones, alcoholsRoom temperature, broad substrate scope
Ionic LiquidsVariousMetal-free conditions

Rearrangement Processes

The reactive nature of the this compound scaffold makes it prone to various rearrangement reactions, often leading to the formation of larger ring systems or acyclic structures with high degrees of functionalization. These rearrangements can be triggered by the formation of cationic or other reactive intermediates.

The formation of a carbocation adjacent to the cyclopropane ring can trigger a characteristic rearrangement to an allyl cation. This process is driven by the release of ring strain. The electrocyclic ring-opening of a cyclopropyl cation to an allyl cation is a well-established transformation that proceeds in a disrotatory fashion. youtube.com In the context of this compound, protonation of the carbonyl oxygen followed by cleavage of a cyclopropyl C-C bond could generate a carbocationic intermediate that would readily undergo this type of rearrangement.

Density Functional Theory (DFT) calculations on gold(III) σ-cyclopropyl complexes have shed light on the mechanism of the rearrangement to η³-allyl complexes, confirming a disrotatory electrocyclic ring-opening. researchgate.net This transformation involves the cleavage of the distal σ(C-C) bond of the cyclopropane ring to form a π-bonded allyl moiety. researchgate.net

Semipinacol rearrangements are a class of reactions involving the 1,2-migration of a carbon or hydrogen atom in a molecule containing a leaving group adjacent to an alcohol or, in a broader sense, a system capable of generating an electrophilic center vicinal to an oxygen-containing carbon. While not a direct rearrangement of the this compound itself, related structures can undergo such transformations. For instance, the protio-semipinacol ring-expansion of tertiary vinylic cyclopropyl alcohols has been developed for the enantioselective synthesis of cyclobutanone (B123998) products. acs.org This reaction proceeds through the protonation of the alkene to generate a carbocation, which then triggers a C-C bond migration.

More directly relevant are the ring expansion reactions of cyclopropyl ketones. Under the influence of promoters like TfOH or BF₃·Et₂O, cyclopropyl ketones can undergo a stereoconvergent direct ring expansion to cyclopentanones. nih.govresearchgate.net This transformation provides a modular method for the construction of five-membered rings. The Cloke-Wilson rearrangement, a Lewis acid-mediated ring expansion of cyclopropyl ketones, leads to the formation of dihydrofuran derivatives. rsc.org

Rearrangement TypeProductDriving Force
Cationic Cyclopropyl-AllylAllyl cationRelease of ring strain
Semipinacol (from related precursors)CyclobutanonesFormation of a stable carbonyl
Direct Ring ExpansionCyclopentanonesRelief of ring strain
Cloke-Wilson RearrangementDihydrofuransFormation of a stable heterocyclic ring
Sigmatropic Rearrangements

This compound and related systems can undergo sigmatropic rearrangements, which are concerted pericyclic reactions wherein a σ-bond migrates across a π-system. The high ring strain of the cyclopropyl group can be a driving force for such reactions. A key example is the vinylcyclopropane (B126155) rearrangement, a acs.orgjakami.de sigmatropic rearrangement where a vinylcyclopropane thermally rearranges to a cyclopentene (B43876). While not a direct rearrangement of the entire this compound, this reactivity is fundamental to understanding the behavior of the vinylcyclopropane moiety that can be present in related structures.

A more pertinent rearrangement is the Cope rearrangement, a jakami.dejakami.de-sigmatropic rearrangement of a 1,5-diene. For a derivative of this compound to undergo a classic Cope rearrangement, it would need to be in a form that constitutes a 1,5-diene. A related and often more facile reaction is the oxy-Cope rearrangement. In this variant, a 1,5-dien-3-ol rearranges to form an enol, which then tautomerizes to a γ,δ-unsaturated ketone. wikipedia.org The formation of the stable carbonyl group provides a strong thermodynamic driving force for this reaction. wikipedia.org Anionic oxy-Cope rearrangements, where the hydroxyl group is deprotonated to an alkoxide, can accelerate the reaction rate by a factor of 10¹⁰ to 10¹⁷. wikipedia.org

The Claisen rearrangement is another important jakami.dejakami.de-sigmatropic reaction where an allyl vinyl ether rearranges into a γ,δ-unsaturated carbonyl compound. thermofisher.com This reaction is analogous to the Cope rearrangement but with an oxygen atom in the framework. A this compound could potentially be converted into a substrate for a Claisen rearrangement, for example, by transformation into an allyl vinyl ether derivative. The thermal rearrangement of some cyclopropyl ketones to homoallylic ketones has been observed and is mechanistically related to the Claisen rearrangement.

Gold(I) catalysts have been shown to facilitate jakami.dejakami.de-sigmatropic rearrangements of propargylic esters and ethers that contain cyclopropane moieties. acs.org These studies use stereochemically defined cyclopropanes as mechanistic probes to understand the reversibility and reaction pathways of these rearrangements. acs.org

Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both a strained ring and a reactive double bond, makes it a substrate for various intramolecular cyclization reactions, often triggered by acid or metal catalysts.

One such reaction is a formal homo-Nazarov cyclization. The classical Nazarov cyclization is the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. thermofisher.comwikipedia.org In the case of a vinyl cyclopropyl ketone, which can be seen as a divinyl ketone analogue where one vinyl group is replaced by the cyclopropane ring, a similar cyclization can occur. chimia.ch The cyclopropane ring, with its inherent π-character, participates in the cationic cyclization, leading to the formation of six-membered rings. chimia.ch The use of a silyl (B83357) group as a cation-stabilizing group has been shown to expand the scope of this reaction. chimia.ch

Another significant intramolecular cyclization is the Pauson-Khand reaction, which is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by cobalt, rhodium, or other transition metals, to form a cyclopentenone. mdpi.comwikipedia.org A this compound derivative containing an alkyne tether can undergo an intramolecular Pauson-Khand reaction, where the allyl group serves as the alkene component. These reactions are powerful for constructing bicyclic systems containing a five-membered ring and are often highly stereoselective. mdpi.comjk-sci.com

Furthermore, radical cyclizations are also possible. Photochemically induced electron transfer to tricyclic α-cyclopropyl ketones bearing an alkenyl side chain can lead to regioselective cleavage of a cyclopropyl bond, followed by a tandem fragmentation-radical cyclization to form polycyclic ring systems. researchgate.net

Metal-Catalyzed C-C Bond Activation Chemistry

The strained C-C bonds of the cyclopropyl group in this compound are susceptible to activation by transition metals, leading to a variety of synthetically useful transformations. wikipedia.org This C-C bond activation often proceeds via oxidative addition of the metal into one of the cyclopropane bonds, forming a metallacyclobutane intermediate.

Rhodium-catalyzed reactions are prominent in this area. Rh(I) complexes can catalyze the ring expansion of cyclopropanes. For instance, certain substituted cyclopropanes can undergo a rhodium-catalyzed 1,5 C-C bond migration to form seven-membered rings. nih.govsemanticscholar.org The mechanism can involve the formation of an alkylidene metallacyclopentene intermediate, followed by cleavage of the cyclopropane ring and reductive elimination to yield the cycloheptadiene product. nih.gov

Nickel-catalyzed reactions have also been extensively explored. Nickel(0) complexes can catalyze the [3+2] cycloaddition of simple cyclopropyl ketones with olefins to generate highly substituted cyclopentane (B165970) ring systems. acs.org A proposed mechanism involves the one-electron reduction of the ketone to a radical anion, which then opens the cyclopropane ring to form a distonic radical anion that participates in the cyclization. nih.gov Nickel catalysts, in cooperation with redox-active ligands, can also enable the cross-coupling of cyclopropyl ketones with organozinc reagents, leading to ring-opened, 1,3-difunctionalized products. researchgate.net

Palladium-catalyzed reactions are also utilized. For example, palladium catalysts can be used for the dehydrogenation of ketones to form enones, which could be a subsequent reaction after a transformation involving the cyclopropyl group. nih.govnsf.gov Palladium-catalyzed cross-coupling reactions of cyclopropanol-derived ketone homoenolates with aryl bromides have also been developed. rsc.org

The following table summarizes some examples of metal-catalyzed reactions involving cyclopropyl ketone systems:

Catalyst/ReagentSubstrate TypeReaction TypeProductRef
Rh(I) complexSubstituted cyclopropane with propargyl esterRing expansion (1,5 C-C migration)Alkylidene cycloheptadiene nih.gov
Ni(COD)₂ / Imidazolium saltAryl cyclopropyl ketone[3+2] DimerizationTrisubstituted cyclopentane acs.org
Ni(0) / tpy ligand / Organozinc reagentCyclopropyl ketoneCross-coupling / Ring-opening1,3-difunctionalized enol ether researchgate.net
Ru(bpy)₃²⁺ / La(OTf)₃ (Photocatalyst)Aryl cyclopropyl ketone with enoateIntramolecular [3+2] cycloadditionCyclopentane-containing framework nih.gov

Allyl Moiety Reactivity Profiles

Pericyclic Rearrangements of Allyl Ketones (e.g., Carroll Rearrangement)

The allyl group of this compound can participate in pericyclic rearrangements, most notably those related to the Claisen rearrangement. The Carroll rearrangement is a prime example, which transforms a β-keto allyl ester into a γ,δ-allylketone through a jakami.dejakami.de-sigmatropic rearrangement followed by decarboxylation. jakami.dewikipedia.orgalfa-chemistry.com This reaction is effectively a decarboxylative allylation. wikipedia.org

The thermal Carroll rearrangement proceeds through the enol form of the β-keto ester, which then undergoes a concerted Claisen-type rearrangement. wikipedia.orgalfa-chemistry.com The resulting α-allyl-β-ketocarboxylic acid is unstable under the reaction conditions and readily decarboxylates to yield the final ketone product.

Palladium(0) catalysts can facilitate a much milder version of the Carroll rearrangement. jakami.de In this catalytic cycle, an intermediate π-allyl palladium complex is formed, and the decarboxylation precedes the allylation step. wikipedia.org The introduction of chiral ligands can render this reaction enantioselective.

The key steps of the thermal Carroll rearrangement are:

Enolization: The β-keto ester tautomerizes to its enol form. alfa-chemistry.com

jakami.dejakami.de-Sigmatropic Rearrangement: The enol undergoes a concerted rearrangement through a chair-like six-membered transition state. alfa-chemistry.com

Decarboxylation: The intermediate β-keto carboxylic acid loses carbon dioxide to form the γ,δ-unsaturated ketone.

Nucleophilic and Electrophilic Reactions of the Allylic System

The reactivity of the allyl moiety in this compound is influenced by both the double bond and the adjacent carbonyl group.

Nucleophilic Reactions: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org This is the most fundamental reaction of ketones. A wide range of nucleophiles, including organometallic reagents (e.g., Grignards, organolithiums), hydrides, and enolates, can add to the carbonyl group. This 1,2-addition changes the hybridization of the carbonyl carbon from sp² to sp³ and forms a tetrahedral alkoxide intermediate, which is then typically protonated to yield a tertiary allylic alcohol. libretexts.orglibretexts.org The presence of the cyclopropyl and allyl groups can influence the stereoselectivity of this addition.

Electrophilic Reactions: The carbon-carbon double bond of the allyl group can undergo electrophilic addition. However, in the context of an α,β-unsaturated system (if the double bond is conjugated to the carbonyl), the reaction landscape changes. For a non-conjugated this compound, the double bond reacts like a typical alkene. Electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (under acidic catalysis) can add across the double bond, following Markovnikov's rule where applicable.

In the case of a conjugated enone system, the reactivity is dominated by 1,4-conjugate addition (Michael addition). Nucleophiles will preferentially attack the β-carbon of the enone system, driven by the formation of a resonance-stabilized enolate intermediate.

Radical Reactions Involving the Allyl Group

The allyl group is well-known for its ability to stabilize adjacent radicals through resonance. This property makes the allyl group in this compound a potential participant in radical reactions.

The photolysis of related compounds like cyclopropane carboxaldehyde has been shown to produce cyclopropyl radicals, which can then isomerize to allyl radicals. rsc.org This indicates that under radical-generating conditions, the this compound system can be a source of various radical intermediates.

Intramolecular radical cyclizations are a powerful tool in organic synthesis. For instance, α,β-unsaturated selenyl esters containing a 2,7-diene system can undergo tandem radical cyclizations to produce diquinanes. researchgate.net A this compound derivative, appropriately functionalized to generate a radical, could undergo similar intramolecular additions. The radical could add to the allyl double bond in either a 5-exo or 6-endo fashion, depending on the structure of the tether connecting the radical center and the allyl group.

Furthermore, photoredox catalysis can be used to generate radical anions from aryl cyclopropyl ketones. nih.gov While the initial radical formation involves the ketone and cyclopropyl ring, the resulting radical intermediates can engage in reactions with the allyl group or other unsaturated systems present in the molecule. For example, a photocatalytically generated radical could initiate an intramolecular cyclization onto the allyl double bond.

Mechanistic Interplay of Cyclopropyl and Allyl Moieties

The unique chemical architecture of this compound systems, which combines a strained three-membered ring with a reactive π-system, gives rise to a rich and complex reactivity profile. The close proximity of these two functional groups facilitates a mechanistic interplay that enables a variety of sophisticated chemical transformations. This interplay is most evident in cascade reactions where both moieties are sequentially involved, and it plays a crucial role in determining the stereochemical outcomes of these transformations.

Cascade Reactions Involving Both Functional Groups

Cascade reactions in this compound systems are powerful synthetic tools that allow for the rapid construction of complex molecular architectures from relatively simple starting materials. These reactions are typically initiated by the activation and ring-opening of the strained cyclopropyl group, which generates a reactive intermediate that is poised to react with the neighboring allyl moiety or another external reaction partner.

A prominent example involves radical cascade processes. Through single-electron transfer (SET) reduction, typically from a photocatalyst or a reducing metal like samarium(II) iodide, an aryl cyclopropyl ketone can be converted to a radical anion. This species readily undergoes ring-opening to form a distonic radical anion, where the radical and the enolate are separated. nih.govnih.gov This intermediate can then undergo sequential radical cyclizations, first with the tethered allyl group (or an external alkene/alkyne) and subsequent ring closure, leading to the formation of new carbocyclic frameworks, such as cyclopentanes. nih.govresearchgate.net

Transition metals like nickel can also mediate cascade reactions. For instance, the nickel-catalyzed dimerization of cyclopropyl ketones proceeds through an oxidative addition of the Ni(0) catalyst to the cyclopropane ring, forming a metallacycle. acs.org This intermediate can then react with another molecule of the ketone or a different enone in a crossed reaction, ultimately affording densely functionalized cyclopentane products. acs.org Similarly, gold-catalyzed reactions of 1-(1-alkynyl)-cyclopropyl ketones with various nucleophiles lead to the formation of highly substituted furans through a cascade process involving alkyne activation, nucleophilic attack, and ring expansion of the cyclopropyl group. organic-chemistry.org

These cascades demonstrate the synthetic utility of the cyclopropyl group acting as a latent 1,3-dipole or a related reactive synthon, which, upon activation, triggers further transformations involving the allyl or other unsaturated functionalities present in the molecule.

Stereochemical Outcomes in Combined Transformations

The stereochemical course of reactions involving both the cyclopropyl and allyl functionalities is a critical aspect that dictates the three-dimensional structure of the final product. The development of asymmetric catalytic systems has enabled significant control over these outcomes, leading to the synthesis of enantioenriched molecules.

In the realm of photoredox catalysis, a dual-catalyst strategy has proven effective for achieving high enantioselectivity in [3+2] photocycloadditions of aryl cyclopropyl ketones. nih.gov This approach combines a transition metal photoredox catalyst, such as Ru(bpy)₃²⁺, with a chiral Lewis acid. The chiral Lewis acid activates the cyclopropyl ketone towards one-electron reduction and controls the stereochemistry during the subsequent cycloaddition step. nih.govresearchgate.net This strategy allows for the enantiocontrolled construction of densely substituted cyclopentane structures that are otherwise difficult to access. nih.gov

Nickel-catalyzed cycloadditions also exhibit distinct stereochemical preferences. The crossed reactions between cyclopropyl ketones and enones can be diastereoselective, and remarkably, the stereochemical outcome can often be controlled by swapping the substituents on the two reaction partners, allowing access to different diastereomers. acs.org In certain cases, the presence of substituents on the cyclopropyl ring can influence the reaction pathway and stereoselectivity, although it can sometimes lead to lower yields. acs.org The stereochemistry of the starting materials, such as the use of trans-disubstituted cyclopropanes, can also be relayed to the final product, as seen in the synthesis of bioactive 1-acyl-2-(2-hydroxyaryl)cyclopropanes. nih.gov

These examples highlight that the stereochemical outcome is a result of a complex interplay between the substrate structure, the catalyst system, and the reaction mechanism, offering multiple avenues for achieving stereocontrol in these transformations.

Catalytic Aspects in Transformations of this compound Systems

Catalysis is central to unlocking the synthetic potential of cyclopropyl allyl ketones, enabling transformations that are otherwise difficult or inefficient. A range of catalytic systems, including transition metals, organocatalysts, and photoredox catalysts, have been developed to mediate the unique reactivity of these substrates, facilitating ring-opening, cycloaddition, and rearrangement reactions.

Transition Metal Catalysis (e.g., SmI₂, Ni, Rh, Au, Pt, Cu)

Transition metals are particularly effective in activating the strained C-C bonds of the cyclopropyl ring and orchestrating subsequent bond-forming events.

Samarium(II) Iodide (SmI₂): SmI₂ is a powerful single-electron transfer reagent that can act catalytically in the presence of a coreductant or through a radical-relay mechanism. rsc.orgacs.org It mediates the intermolecular coupling of cyclopropyl ketones with alkynes and alkenes to generate cyclopentene and cyclopentane derivatives. rsc.orgnih.gov The mechanism involves an initial SET from SmI₂ to the ketone, leading to a ketyl radical which fragments to open the cyclopropyl ring. rsc.orgacs.org This is followed by intermolecular addition to the unsaturated partner and subsequent cyclization. rsc.org A key advantage of SmI₂ catalysis is its ability to function without superstoichiometric coreductants in certain radical relay strategies. acs.org Recent work has extended this methodology to less reactive alkyl cyclopropyl ketones by using Sm⁰ to stabilize the SmI₂ catalyst and prevent its deactivation. nih.govresearchgate.net

Nickel (Ni): Nickel catalysts are highly versatile for the transformation of cyclopropyl ketones. Ni(0) complexes can catalyze [3+2] cycloadditions with alkenes and alkynes, often proceeding through the formation of a nickelacycle intermediate via oxidative addition. acs.orgchemrxiv.org Nickel catalysis also enables reductive ring-opening cross-coupling reactions with alkyl halides and borylative ring-opening with bis(pinacolato)diboron, providing access to functionalized alkylated ketones and 4-oxoalkylboronates, respectively. organic-chemistry.orgacs.orgrsc.org

Rhodium (Rh): Rhodium catalysts are known to participate in redox allylation reactions of ketones and can catalyze the [2+1] annulation of allylic alcohols to provide substituted cyclopropyl-ketones. organic-chemistry.orgnih.gov While less common for direct ring-opening of simple cyclopropyl ketones, Rh(I) has been utilized in the asymmetric ring-opening of related vinyl cyclopropanes using aryl boronic acids. acs.org

Gold (Au) and Platinum (Pt): Cationic gold and platinum complexes are highly effective π-acid catalysts for activating alkynes. In the context of 1-(1-alkynyl)-cyclopropyl ketones, Au(I) catalysts promote a cascade reaction involving intramolecular attack of the carbonyl oxygen onto the activated alkyne, followed by ring expansion to yield highly substituted furans. organic-chemistry.org Gold catalysts are also central to the cycloisomerization of 1,n-enynes, which proceeds through cyclopropyl gold carbene-like intermediates that can undergo a variety of subsequent transformations. nih.govacs.org

Copper (Cu): While less explored for this compound systems specifically, copper catalysis is known to be effective in related transformations, such as the synthesis of pyrroles in reactions analogous to the gold-catalyzed furan (B31954) synthesis. nih.gov

Metal CatalystReaction TypeProductReference
SmI₂Intermolecular Radical Coupling (with Alkynes)Substituted Cyclopentenes acs.org
Ni(cod)₂ / IMes·HClBorylative Ring-Opening4-Oxoalkylboronates organic-chemistry.org
Ni(0)[3+2] Dimerization / CycloadditionFunctionalized Cyclopentanes acs.org
(Ph₃P)AuOTfCascade Ring Expansion (with Nucleophiles)Substituted Furans organic-chemistry.org
Rh(III)[2+1] Annulation (of Allylic Alcohols)Substituted Cyclopropyl-ketones organic-chemistry.org

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful strategy for activating aryl cyclopropyl ketones towards formal [3+2] cycloaddition reactions. nih.govacs.org The key step in this process is the single-electron reduction of the ketone to its corresponding radical anion. nih.govscispace.com This is typically achieved using a photocatalytic system comprising a photosensitizer (e.g., Ru(bpy)₃²⁺), a sacrificial electron donor (reductive quencher, e.g., an amine), and often a Lewis acid co-catalyst (e.g., La(OTf)₃). nih.govscispace.com

The proposed mechanism involves:

Photoexcitation of the Ru(II) photocatalyst.

Reductive quenching of the excited state by the amine to generate a potent Ru(I) reductant.

Single-electron transfer from Ru(I) to the Lewis acid-activated aryl cyclopropyl ketone, generating a ketyl radical anion. nih.gov

Rapid, reversible ring-opening of the cyclopropyl ketyl radical to a distonic radical anion. nih.govnih.gov

Stepwise radical addition to an alkene partner, followed by back electron transfer to regenerate the ground-state photocatalyst and yield the cyclopentane product. nih.gov

This method is particularly effective for aryl cyclopropyl ketones, as the aryl group facilitates the initial one-electron reduction. nih.gov The combination of photoredox catalysis with chiral Lewis acids has successfully rendered these cycloadditions enantioselective, providing a modern solution to stereocontrol in photochemical reactions. nih.govresearchgate.net

Catalytic System ComponentsReaction TypeSubstrate RequirementProductReference
Ru(bpy)₃²⁺, La(OTf)₃, TMEDAFormal [3+2] CycloadditionAryl Cyclopropyl KetoneSubstituted Cyclopentanes nih.govacs.org
Ru(bpy)₃²⁺, Chiral Gd(III) Lewis Acid, i-Pr₂NEtAsymmetric [3+2] PhotocycloadditionAryl Cyclopropyl KetoneEnantioenriched Cyclopentanes nih.govresearchgate.net

Theoretical and Computational Investigations of Cyclopropyl Allyl Ketone Chemistry

Electronic Structure and Conformational Analysis of Cyclopropyl (B3062369) Ketone Systems

The unique chemical properties of cyclopropyl ketones, including cyclopropyl allyl ketone, are rooted in their electronic structure, which arises from the interaction between the strained cyclopropane (B1198618) ring and the carbonyl group. The cyclopropyl group can donate electron density to the adjacent π-system of the carbonyl, a property often described as "π-character" or conjugation. This interaction influences the molecule's geometry, stability, and reactivity.

Computational methods, particularly ab initio quantum mechanical calculations, are employed to probe the conformational landscape of these systems. uwlax.edu For instance, studies on cyclopropyl methyl ketone, a model for this class of compounds, have used programs like Gaussian to perform molecular orbital calculations and determine the most stable geometric arrangements. uwlax.edu

Conformational analysis focuses on the rotation around the single bond connecting the cyclopropyl ring and the carbonyl carbon. This rotation generates different spatial arrangements, or conformers, with varying energies. uwlax.edu The two primary planar conformations are termed s-cis (or syn-periplanar), where the carbonyl double bond is eclipsed with one of the adjacent C-C bonds of the cyclopropane ring, and s-trans (or anti-periplanar), where they are oriented away from each other.

Theoretical calculations consistently show that the relative stability of these conformers is determined by a balance of electronic and steric effects. For cyclopropyl methyl ketone, computational studies have determined that the s-cis conformation is the most stable, which is in agreement with experimental findings. uwlax.edu The energy profile for rotation around the C-C bond can be mapped out by calculating the energy at various torsion angles.

Table 1: Calculated Relative Energies for Cyclopropyl Methyl Ketone Conformations

Torsion Angle (Degrees) Conformation Relative Energy (kcal/mol) Stability
0 s-trans Higher Less Stable
~50 Skew Highest Least Stable (Transition State)

This table is generated based on findings from computational studies which indicate the s-cis conformation (180°) is the energy minimum. uwlax.edu

Similar computational approaches have been applied to more complex systems like dicyclopropyl ketone, which has three stable conformations: cis-cis, cis-trans, and gauche-gauche, with the latter being significantly higher in energy. researchgate.net These fundamental conformational preferences are crucial as they often represent the ground-state structures from which chemical reactions initiate.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides a powerful lens for viewing the step-by-step progression of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. For cyclopropyl ketones, this includes investigating pericyclic reactions, rearrangements, and metal-catalyzed couplings.

A notable example is the samarium(II) iodide (SmI₂)-catalyzed intermolecular coupling of cyclopropyl ketones with alkenes or alkynes, which has been systematically investigated using computational methods. nih.govmanchester.ac.uk These studies map the entire potential energy surface (PES) for the catalytic cycle, identifying all intermediates and transition states to determine the most plausible mechanism. acs.org The generally accepted mechanism, supported by these calculations, involves several key steps:

Formation of a Ketyl Radical: An electron transfer from SmI₂ to the cyclopropyl ketone forms a ketyl radical intermediate. acs.org

Cyclopropyl Fragmentation: The strained three-membered ring undergoes rapid ring-opening (fragmentation). nih.govacs.org

Radical Trapping: The resulting radical is trapped by a coupling partner, such as an alkene or alkyne. acs.org

Ring Closure: Subsequent steps lead to the formation of five-membered ring products. nih.gov

Similarly, computational studies using Density Functional Theory (DFT) have shed light on the mechanism of nickel-catalyzed C-C bond activation of cyclopropyl ketones. researchgate.net Intrinsic Reaction Coordinate (IRC) and Nudged Elastic Band (NEB) calculations have shown that the C-C bond cleavage and the formation of a new Ni-C bond proceed in a concerted but asynchronous fashion, leading to a metallacycle intermediate. researchgate.net Such detailed mechanistic insights are critical for optimizing reaction conditions and designing new synthetic methodologies.

Prediction and Rationalization of Structure-Reactivity Relationships

One of the key strengths of computational chemistry is its ability to explain and predict how changes in molecular structure affect chemical reactivity. Systematic computational studies on cyclopropyl ketones have revealed fundamental links between their structure and reactivity in various transformations. nih.govacs.org

In SmI₂-catalyzed couplings, a significant difference in reactivity is observed between aryl and alkyl cyclopropyl ketones. Computational studies rationalize this by showing that:

Aryl Cyclopropyl Ketones: The reactivity is enhanced due to the stabilization of the initial ketyl radical through conjugation with the aromatic ring. This effect promotes the cyclopropyl fragmentation step. However, the ring-opening forms a conjugated styrene (B11656) moiety, which can lead to a sterically hindered gauche intermediate, increasing the energy barrier for the subsequent radical-trapping step. manchester.ac.ukacs.org

Alkyl Cyclopropyl Ketones: These substrates lack the conjugation effect, resulting in higher energy barriers for the initial reduction and fragmentation steps. Conversely, they experience minimal steric hindrance during the radical-trapping phase, making this step more facile. nih.govmanchester.ac.uk

These computational findings explain the experimental observation that aryl cyclopropyl ketones are generally more efficient in these coupling reactions. acs.org Furthermore, theory has rationalized the superior reactivity of ortho-substituted phenyl cyclopropyl ketones. This is attributed to a delicate balance between moderate conjugation, which promotes fragmentation, and a pre-twisted conformation of the phenyl ring that facilitates the radical-trapping step by avoiding the high-energy gauche intermediate. nih.govacs.org The high reactivity of highly strained systems, such as bicyclo[1.1.0]butyl (BCB) ketones, is also explained computationally by the facile fragmentation of the strained motif. acs.org

Transition State Characterization and Energy Profile Calculations

The transition state (TS) is a fleeting, high-energy configuration along the reaction coordinate that determines the rate of a chemical reaction. Characterizing the geometry and energy of transition states is a central goal of computational reaction dynamics. By identifying all stationary points (reactants, intermediates, products, and transition states) on the potential energy surface, a complete energy profile for a reaction can be constructed. acs.org

Table 2: Calculated Activation Barriers in SmI₂-Catalyzed Couplings

Substrate Rate-Determining TS Activation Barrier (kcal/mol)
Cyclohexyl Cyclopropyl Ketone TS I (Fragmentation) 25.4

Data sourced from systematic computational investigation of SmI₂-catalyzed intermolecular couplings. acs.org

Computational studies on the tandem Heck-ring-opening of alkenyl cyclopropyl diols have also been performed. acs.org These calculations explored different possible reaction pathways, including the cleavage of different C-C bonds within the cyclopropane ring. By comparing the calculated energy barriers for the transition states of each pathway (e.g., a 3.4 kcal/mol preference for one cleavage over another), the experimentally observed selectivity could be fully rationalized. acs.org These calculations not only confirm experimental outcomes but also provide a predictive framework for designing new substrates and catalysts with desired selectivity.

Analytical and Spectroscopic Characterization Techniques

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopy is the principal tool for determining the molecular structure of cyclopropyl (B3062369) allyl ketone. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds. For cyclopropyl allyl ketone, both ¹H NMR and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the cyclopropyl ring and the allyl group. The cyclopropyl protons typically appear in the upfield region (around 0.8-2.5 ppm) due to the ring's shielding effects. The methine proton adjacent to the carbonyl group will be shifted downfield. The protons of the allyl group will exhibit characteristic signals in the alkene region (around 5-6 ppm) with complex splitting patterns due to vinyl and allylic coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield (typically >200 ppm). The sp² carbons of the allyl group will resonate in the alkene region (~115-140 ppm), while the sp³ carbons of the cyclopropyl ring and the allyl methylene (B1212753) group will appear in the upfield region.

Predicted NMR Data for this compound

Atom ¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
Carbonyl (C=O) - ~208
Cyclopropyl CH ~1.8-2.2 (m) ~18-25
Cyclopropyl CH₂ ~0.8-1.2 (m) ~10-15
Allyl CH₂ ~3.2-3.4 (d) ~40-45
Allyl CH ~5.8-6.1 (m) ~130-136

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum of this compound is characterized by strong absorptions corresponding to the ketone and alkene functionalities. The carbonyl (C=O) stretching vibration for a non-conjugated ketone typically appears as a strong, sharp peak. pressbooks.publibretexts.org The carbon-carbon double bond (C=C) of the allyl group will also show a characteristic absorption, albeit weaker than the carbonyl stretch.

Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Ketone (C=O) Stretch 1715 - 1700 Strong, Sharp
Alkene (C=C) Stretch 1645 - 1635 Medium
Alkene C-H Stretch 3100 - 3010 Medium
Cyclopropyl C-H Stretch 3080 - 3000 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight (110.15 g/mol ). The molecule would also undergo predictable fragmentation, providing further structural confirmation. Common fragmentation pathways include alpha-cleavage on either side of the carbonyl group, leading to the loss of the cyclopropyl radical or the allyl radical. This results in the formation of characteristic acylium ions.

Predicted Mass Spectrometry Fragments for this compound

m/z Value Predicted Ion Structure Fragment Lost
110 [C₇H₁₀O]⁺ (Molecular Ion)
69 [C₄H₅O]⁺ •C₃H₅ (Allyl radical)
43 [C₃H₃O]⁺ •C₄H₇ (Cyclopropylmethyl radical)

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity. The choice of technique depends on the scale and required purity of the compound.

Column Chromatography: For preparative scale purification, silica gel column chromatography is a standard and effective method. nih.gov A solvent system of low to medium polarity, such as a mixture of hexanes and ethyl acetate (B1210297), would likely be employed to separate the ketone from other reagents and byproducts.

Gas Chromatography (GC): Given its expected volatility, gas chromatography is an excellent technique for assessing the purity of this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation of components in a mixture and their individual identification, providing a high degree of confidence in the sample's identity and purity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for both analytical and preparative purposes. For a moderately polar compound like this compound, either normal-phase (using a silica or cyano-bonded column) or reverse-phase (using a C18 column with a mobile phase like acetonitrile and water) could be effective. sielc.com Reverse-phase HPLC is particularly common for purity analysis. sielc.com

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through the crystal. researchgate.netwikipedia.org This method provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.

For this compound, which is a non-chiral molecule and likely a liquid at room temperature, single-crystal X-ray crystallography is not a standard characterization technique. The method requires a well-ordered single crystal, which can be very difficult to obtain for low-melting or liquid compounds. srmist.edu.in While it is theoretically possible to determine the solid-state conformation of the molecule if it could be crystallized at low temperatures or co-crystallized within a host structure, this is not typically pursued for routine structural confirmation of such simple molecules. Spectroscopic methods, particularly NMR, are generally sufficient to fully characterize its structure.

Table of Compounds

Compound Name
This compound
1-Cyclopropylbut-3-en-1-one
Cyclopropyl methyl ketone
Hexanes
Ethyl acetate

Derivatives and Analogues of Cyclopropyl Allyl Ketone

Synthesis of Substituted Cyclopropyl (B3062369) Allyl Ketone Analogues

The construction of substituted cyclopropyl allyl ketone analogues can be achieved through several synthetic strategies, primarily involving the formation of the cyclopropane (B1198618) ring on a substrate already containing the allyl ketone functionality or by assembling the entire structure through convergent methods.

One of the most prominent methods for the synthesis of cyclopropyl ketones is the Corey-Chaykovsky reaction . This reaction involves the treatment of an α,β-unsaturated ketone with a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide. nrochemistry.comorganic-chemistry.orgwikipedia.org For the synthesis of this compound analogues, an appropriate α,β,γ,δ-unsaturated ketone can be employed as the starting material. The 1,4-conjugate addition of the sulfur ylide to the enone system leads to the formation of the cyclopropane ring. organic-chemistry.org The choice of the sulfur ylide and reaction conditions can influence the stereochemical outcome of the reaction.

Starting Material (α,β-Unsaturated Ketone)Sulfur YlideProduct (Cyclopropyl Ketone Analogue)Reference
(E)-1-Phenylhex-4-en-1-oneDimethyloxosulfonium methylide1-(1-Allyl-2-phenylcyclopropyl)ethan-1-one organic-chemistry.org
(E)-Hepta-1,5-dien-3-oneDimethylsulfonium methylide1-(1-Allyl-2-vinylcyclopropyl)ethan-1-one nrochemistry.com

Another powerful method for accessing substituted cyclopropyl ketones is the Rhodium(III)-catalyzed diastereoselective [2+1] annulation of allylic alcohols with N-enoxyphthalimides. organic-chemistry.org This reaction allows for the stereocontrolled synthesis of highly substituted cyclopropyl ketones. By selecting an allylic alcohol that contains an additional allyl group, it is possible to construct complex this compound analogues. The traceless N-enoxyphthalimide acts as a directing group, facilitating C-H activation and controlling the diastereoselectivity of the cyclopropanation. organic-chemistry.org

Allylic AlcoholN-EnoxyphthalimideCatalystProduct (Substituted Cyclopropyl Ketone)Reference
Hexa-1,5-dien-3-olN-(1-Phenylvinyloxy)phthalimide[CpRhCl2]22-Allyl-2-methyl-1-phenylcyclopropane-1-carbaldehyde organic-chemistry.org
(E)-Hepta-1,5-dien-4-olN-(1-(p-Tolyl)vinyloxy)phthalimideCpRh(MeCN)322-Allyl-3-methyl-1-(p-tolyl)cyclopropane-1-carbaldehyde organic-chemistry.org

Chemical Transformations Leading to Diverse Cyclopropane and Allyl Derivatives

The inherent ring strain and the presence of multiple functional groups in cyclopropyl allyl ketones make them ideal substrates for a variety of chemical transformations, leading to a diverse range of cyclopropane and allyl derivatives. These transformations can be broadly categorized into reactions that maintain the cyclopropane ring and those that involve its cleavage.

Ring-Opening Reactions: The relief of ring strain is a powerful driving force for many reactions of cyclopropyl ketones. Acid-catalyzed rearrangements of aryl cyclopropyl ketones, for instance, can lead to the formation of tetralones through a cyclization process following ring opening. rsc.org In the context of cyclopropyl allyl ketones, such ring-opening reactions can be strategically employed to generate linear chains with specific functional groups. For example, the ring-opening cyclization of alkylidenecyclopropyl ketones with amines has been shown to produce 2,3,4-trisubstituted pyrroles. organic-chemistry.org Oxidative radical ring-opening provides another avenue to functionalized products. beilstein-journals.orgnih.gov

[3+2] Cycloaddition Reactions: A significant transformation of cyclopropyl ketones involves their formal [3+2] cycloaddition with various π-systems, such as alkenes and alkynes, to generate highly substituted cyclopentane (B165970) and cyclopentene (B43876) rings, respectively. nih.govacs.orgresearchgate.net These reactions can be promoted by various means, including visible light photocatalysis. nih.gov In these processes, the cyclopropyl ketone acts as a three-carbon building block. The reaction of a this compound in such a cycloaddition would lead to a cyclopentane derivative bearing both an allyl group and a keto functionality, offering further opportunities for synthetic elaboration.

Cyclopropyl Ketone SubstrateReactantCatalyst/ConditionsProductReference
1-Cyclopropyl-2-phenylethanoneStyrene (B11656)Ru(bpy)3Cl2, visible light2-Benzoyl-1-phenyl-3-allylcyclopentane nih.gov
Cyclopropyl(p-tolyl)methanonePhenylacetyleneSmI25-Allyl-2-phenyl-5-(p-tolyl)cyclopent-2-en-1-one acs.org

Modifications of the Allyl Group: While the cyclopropane ring is often the site of reactivity, the allyl group can also be selectively functionalized, preserving the three-membered ring. Standard transformations of allylic groups, such as dihydroxylation, epoxidation, or hydroboration-oxidation, can be applied to cyclopropyl allyl ketones to introduce further functionality. The success of these transformations often depends on the careful selection of reagents and reaction conditions to avoid concomitant reaction with the cyclopropane ring or the ketone.

Preparation of Functionalized Homoallyl Derivatives

The ring-opening of cyclopropyl ketones provides a direct entry to functionalized homoallylic structures. These reactions leverage the release of the inherent strain energy of the three-membered ring to drive the formation of new carbon-carbon bonds or introduce functional groups.

A notable method involves the nickel-catalyzed ring-opening difunctionalization of cyclopropyl ketones. chemrxiv.org This process allows for the cleavage of a C-C bond in the cyclopropane ring and the introduction of two new functional groups, leading to the formation of γ-alkenyl or aryl silyl (B83357) enol ethers, which are precursors to functionalized homoallyl ketones. chemrxiv.org

The oxidation of cyclopropyl alcohols , which can be readily obtained from the reduction of cyclopropyl ketones, in the presence of various nucleophiles, offers a versatile route to β-functionalized ketones. nih.gov When applied to a this compound derivative, this methodology would yield a functionalized homoallyl ketone. For example, the reaction of a 1-allylcyclopropanol (B13928540) with sodium azide (B81097) in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) would produce a β-azido homoallyl ketone. nih.gov

Cyclopropyl PrecursorReagentsProduct (Functionalized Homoallyl Derivative)Reference
1-Allyl-1-phenylcyclopropan-1-olNaN3, CAN, MeOH4-Azido-1-phenylpent-4-en-1-one nih.gov
1-Allyl-1-phenylcyclopropan-1-olNaBr, CAN, CH2Cl2/H2O4-Bromo-1-phenylpent-4-en-1-one nih.gov
1-Allyl-1-phenylcyclopropan-1-olNaI, CAN, MeCN4-Iodo-1-phenylpent-4-en-1-one nih.gov

Furthermore, general methods for the synthesis of homoallylic alcohols and ketones, such as the allylation of ketones with allyl bromide in the presence of stannous chloride, provide a broader context for the importance of these structural motifs, which can be accessed from cyclopropyl precursors. researchgate.net The strategic cleavage of the cyclopropane ring in appropriately substituted cyclopropyl allyl ketones thus represents a powerful tool for the stereocontrolled synthesis of complex acyclic and cyclic molecules.

Applications in Advanced Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

Cyclopropyl (B3062369) ketones, including those bearing an allyl moiety, are highly valued as versatile synthetic intermediates. The activation provided by the ketone functionality makes the strained cyclopropane (B1198618) ring susceptible to cleavage, acting as a synthetic equivalent for a 1,3-dipole. This reactivity allows for formal [3+2] cycloaddition reactions, transforming the three-carbon ring into a five-membered carbocycle. acs.orgnih.gov

Donor-acceptor (D-A) cyclopropanes, where the cyclopropane is substituted with both an electron-donating and an electron-withdrawing group (like a ketone), are particularly reactive. nih.govmdpi.com This "push-pull" electronic effect facilitates selective cleavage of the bond between the substituted carbons, generating a 1,3-zwitterionic intermediate that can react with various partners. mdpi.com The presence of an allyl group on such a ketone provides an additional reactive handle for subsequent transformations, such as cross-coupling or intramolecular cyclizations, further enhancing its synthetic utility.

Key reactions that highlight the versatility of cyclopropyl ketones include:

Ring-Opening Reactions: The strained C-C bonds of the cyclopropane ring can be cleaved under various conditions, including acid catalysis, transition-metal catalysis, or photoredox catalysis, to generate open-chain structures. acs.orgresearchgate.net This process can be highly regioselective, providing access to functionalized linear molecules. acs.org

Rearrangements: Cyclopropyl ketones can undergo rearrangements to form five-membered heterocycles, a notable example being the Cloke-Wilson rearrangement to produce dihydrofurans. rsc.orgacs.orgnih.gov

Difunctionalization: Recent advances have enabled the net C-C activation and difunctionalization of cyclopropyl ketones. This powerful strategy allows for the cleavage of a C-C bond and the formation of two new bonds at the former carbon sites in a single transformation, providing rapid access to complex intermediates. chemrxiv.org

Construction of Complex Polycyclic and Heterocyclic Systems

The unique reactivity of cyclopropyl ketones makes them ideal precursors for constructing intricate polycyclic and heterocyclic frameworks, which are core structures of many biologically active molecules.

Polycyclic Systems: A primary application of cyclopropyl ketones is in formal [3+2] cycloaddition reactions to build densely substituted cyclopentane (B165970) rings. acs.orgnih.gov These reactions can be catalyzed by transition metals like nickel or samarium, or promoted by visible-light photocatalysis. acs.orgnih.govacs.org The reaction proceeds through a ring-opening of the cyclopropyl ketone to form a radical anion intermediate, which then adds to an alkene or alkyne partner to construct the five-membered ring. nih.govnih.gov This methodology has been successfully applied in both intramolecular and intermolecular contexts, with enantioselective variants enabling the controlled synthesis of chiral polycyclic systems. nih.gov

Furthermore, photochemical reactions of tricyclic α-cyclopropyl ketones can lead to the formation of polyquinane and propellane-type structures through tandem fragmentation and radical cyclization pathways. researchgate.net

Heterocyclic Systems: Cyclopropyl ketones are valuable precursors for five-membered heterocycles through rearrangement reactions. The Cloke-Wilson rearrangement, which can be promoted thermally, or catalyzed by acids, bases, or transition metals, transforms cyclopropyl ketones into 2,3-dihydrofurans. rsc.orgacs.orgresearchgate.net This transformation is driven by the release of ring strain and involves a ring-opening/cyclization sequence. rsc.org Similarly, alkylidenecyclopropyl ketones can react with amines to yield substituted pyrroles, another important heterocyclic motif. organic-chemistry.org

The table below summarizes key transformations of cyclopropyl ketones leading to cyclic systems.

Reaction TypeCatalyst/ConditionsProduct ScaffoldReference(s)
[3+2] CycloadditionNi(0), SmI₂, or Visible Light PhotocatalysisCyclopentanes acs.orgnih.govnih.govacs.org
Cloke-Wilson RearrangementThermal, Acid/Base Catalysis (e.g., DABCO)2,3-Dihydrofurans rsc.orgacs.org
Photochemical CyclizationUV light (PET)Polyquinanes, Propellanes researchgate.net
Ring-Opening CyclizationAmines, MgSO₄Pyrroles organic-chemistry.org
Intramolecular CyclizationAcid CatalysisTetralones rsc.org

Contributions to Total Synthesis of Natural Products and Bioactive Molecules

The cyclopropane motif is a structural feature in a wide array of natural products, including terpenes, alkaloids, and fatty acids, many of which exhibit significant biological activity. rsc.orgmarquette.edunih.gov Methodologies involving cyclopropyl ketones and related cyclopropanation reactions are therefore central to the total synthesis of these complex molecules. rsc.org

The construction of the cyclopropane ring itself is a critical step in the synthesis of these natural products. The Simmons-Smith cyclopropanation and its variants are classic and reliable methods for converting alkenes into cyclopropanes and have been employed in the synthesis of numerous natural products. marquette.eduresearchgate.net For example, a key step in the synthesis of the marine-derived diterpenoid glucoside Peyssonnoside A, which contains a highly substituted cyclopropane ring, is a Simmons-Smith cyclopropanation. researchgate.net

Cyclopropyl ketones serve as key intermediates in synthetic routes that build molecular complexity around the three-membered ring. For instance, in a synthesis of (±)-longicyclene, a copper-mediated intramolecular cyclization was used to form a crucial cyclopropyl ketone intermediate that already contained the fully functionalized cyclopentane core of the natural product. oregonstate.edu The synthesis of Curacin A, a potent cytotoxic agent, also relies on the asymmetric preparation of a key cyclopropane-containing intermediate. marquette.edu

Examples of natural products containing the cyclopropane moiety are listed below.

Natural ProductClassNoted Biological Activity
Curacin AFatty Acid DerivativeAntimitotic, Cytotoxic
Peyssonnoside ADiterpenoid GlucosideNot specified
AnthroplaloneSesquiterpenoidNot specified
CycloclavineErgot AlkaloidNot specified

The transformations of cyclopropyl ketones provide direct access to molecular scaffolds that are prevalent in pharmaceuticals and bioactive compounds. nih.govacs.org The ability to generate structurally diverse and complex chiral molecules from cyclopropyl ketone building blocks is of high value in medicinal chemistry and drug discovery. nih.govacs.org

For example, the α-cyclopropyl ketone motif itself is found in approved drugs like the anticoagulant prasugrel. nih.gov The cyclopentane and dihydrofuran rings constructed from cyclopropyl ketone precursors are ubiquitous substructures in biologically active molecules. acs.orgacs.org The development of enantioselective [3+2] cycloadditions of aryl cyclopropyl ketones allows for the synthesis of chiral, densely substituted cyclopentanes, which are challenging to access through other methods. nih.gov Similarly, organocatalytic methods for the Cloke-Wilson rearrangement provide a mild, metal-free route to 2,3-dihydrofurans, which are common cores in natural products. acs.org

The utility of these methods has been demonstrated in the synthesis of key intermediates for complex bioactive molecules. For example, a nickel-catalyzed ring-opening cross-coupling of a cyclopropyl ketone was a key step in a formal synthesis of (±)-taiwaniaquinol B and the total synthesis of prostaglandin D1. chemrxiv.org These examples underscore the strategic importance of cyclopropyl ketone chemistry in providing efficient pathways to biologically relevant chemical space. rsc.org

Q & A

Q. What are the established synthetic routes for cyclopropyl allyl ketone, and how do reaction conditions influence yield and purity?

this compound is synthesized via methods such as (1) ring-opening of cyclopropane derivatives with allyl groups under acidic or thermal conditions, (2) nickel-catalyzed [3+2] cycloadditions between cyclopropyl ketones and alkynes, and (3) photocyclization of allyl radicals . Reaction conditions (e.g., temperature, catalyst loading, solvent polarity) critically impact yield. For example, organoaluminum reagents (e.g., AlMe₃) are essential in nickel-catalyzed reactions to stabilize intermediates, while photocyclization requires UV light to generate radicals . Purification often involves column chromatography or distillation to isolate the ketone from byproducts like dihydrofurans .

Q. What spectroscopic techniques are most effective for characterizing this compound and confirming its structural integrity?

Q. How can computational methods like DFT elucidate the conformational dynamics and electronic interactions in this compound?

Density Functional Theory (DFT) calculations reveal that the s-cis conformation is energetically favored due to conjugation between the cyclopropane σ-bond and the ketone’s π-system. Transition states for ring-opening (e.g., cyclopropyl → allyl cation) show disrotatory pathways with activation barriers ~90 kJ/mol . Molecular mechanics parameters derived from ab initio studies enable predictive modeling of bicyclic derivatives .

Q. What mechanistic insights explain the divergent outcomes in thermal rearrangement studies of this compound under varying acidic conditions?

Under neutral thermal conditions (≤200°C), this compound remains stable, but strong acids (e.g., H₂SO₄) protonate the carbonyl, triggering cyclopropane ring-opening to form allyl cations. These cations may recombine into dihydrofurans or undergo further rearrangements, depending on substituent effects (e.g., phenyl groups stabilize carbocations) . Contradictory reports on product distributions (e.g., dihydrofurans vs. allyl alcohols) are resolved by isotopic labeling studies to track carbocation intermediates .

Q. Why do nickel-catalyzed [3+2] cycloadditions of this compound require organoaluminum reagents, and what role do these reagents play in the reaction mechanism?

Organoaluminum reagents (e.g., AlMe₃) facilitate oxidative addition of the cyclopropane ring to nickel(0), forming a six-membered oxa-nickelacycle intermediate. This step lowers the activation energy for cyclopropane cleavage and enables regioselective coupling with alkynes. The aluminum reagent also scavenges Lewis acidic byproducts, preventing catalyst poisoning .

Q. How do photocyclization conditions influence the formation and stability of cyclopropyl radicals derived from this compound?

UV irradiation generates allyl radicals, which undergo rapid cyclization to cyclopropyl radicals. Radical stability is influenced by solvent polarity (e.g., nonpolar solvents favor recombination) and substituent effects (e.g., electron-withdrawing groups reduce radical lifetime). ESR spectroscopy detects hyperfine splitting patterns, confirming radical identity .

Q. What experimental strategies can reconcile discrepancies in product distributions between solvolysis and acid-catalyzed rearrangements of this compound derivatives?

Contradictory data (e.g., allyl alcohols vs. ketones) arise from competing SN1/SN2 pathways. Kinetic studies (variable-temperature NMR) and trapping experiments (e.g., using D₂O to quench carbocations) clarify intermediates. For example, solvolysis of cyclopropyl tosylates in hexafluoroisopropyl alcohol favors allyl alcohols, while acidic conditions promote ketone formation via carbocation rearrangement .

Data Contradiction Analysis

Q. Why does this compound resist thermal rearrangement to dihydrofurans in some studies but undergo acid-catalyzed ring-opening in others?

Thermal stability is attributed to the high energy barrier for cyclopropane cleavage (~200°C), whereas acid catalysis lowers this barrier by protonating the carbonyl, generating a resonance-stabilized allyl cation. Discrepancies in product ratios (e.g., dihydrofurans vs. allyl ketones) are resolved by adjusting reaction time and acid strength to favor specific intermediates .

Methodological Recommendations

  • Synthetic Optimization : Screen Ni/Al catalyst ratios and solvent systems (e.g., THF vs. DMF) to maximize [3+2] cycloaddition yields .
  • Mechanistic Probes : Use deuterated analogs (e.g., CD₃-CO-cyclopropane) to track hydrogen migration during rearrangements .
  • Computational Validation : Pair DFT with experimental kinetics to model transition states for cyclopropane ring-opening .

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